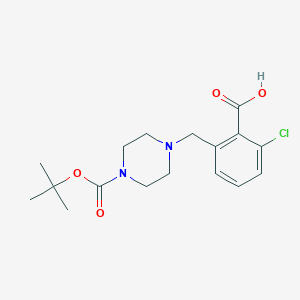
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a chlorobenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Alkylation: The protected piperazine is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.
Coupling with Chlorobenzoic Acid: The alkylated piperazine is then coupled with 6-chlorobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Coupling Reactions: Reagents such as DCC and DMAP are used for coupling reactions to form amides or esters.
Major Products
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.
Deprotection Reactions: The major product is the free piperazine derivative.
Coupling Reactions: Products include amides or esters formed by coupling the carboxylic acid group with amines or alcohols.
科学的研究の応用
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, leading to changes in their activity. The exact pathways and targets involved would depend on the specific derivative or conjugate being studied.
類似化合物との比較
Similar Compounds
4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: This compound is similar in structure but lacks the chlorobenzoic acid moiety.
4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: This compound has a benzoic acid moiety but without the chlorine substitution.
Uniqueness
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid is unique due to the presence of both the tert-butoxycarbonyl-protected piperazine and the chlorobenzoic acid moiety. This combination allows for specific interactions and reactivity that are not observed in the similar compounds mentioned above.
特性
分子式 |
C17H23ClN2O4 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
2-chloro-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)11-12-5-4-6-13(18)14(12)15(21)22/h4-6H,7-11H2,1-3H3,(H,21,22) |
InChIキー |
ZIRZZSJOFPXFPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


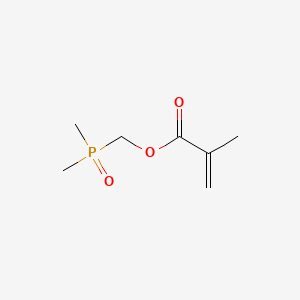
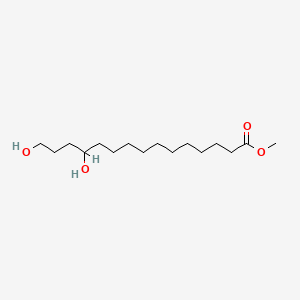
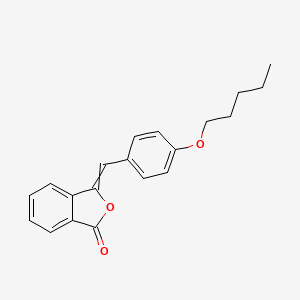
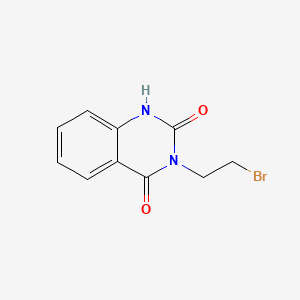
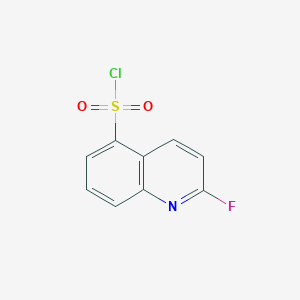
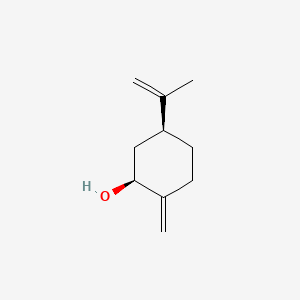

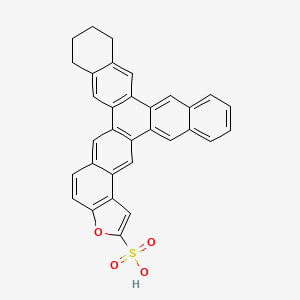
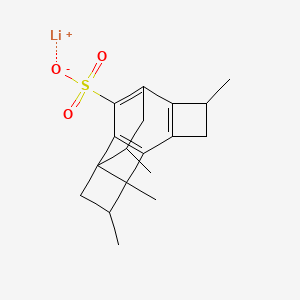
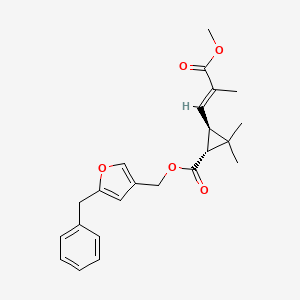

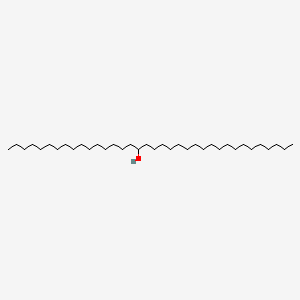

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
